molecular formula C6H9NO3 B13781756 Methyl 1-formamidocyclopropane-1-carboxylate CAS No. 72784-31-7

Methyl 1-formamidocyclopropane-1-carboxylate

Cat. No.: B13781756
CAS No.: 72784-31-7
M. Wt: 143.14 g/mol
InChI Key: ISBOPZBHZKPOSG-UHFFFAOYSA-N
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Description

Methyl 1-formamidocyclopropane-1-carboxylate is a specialized cyclopropane-containing ester and amide hybrid designed for chemical synthesis and drug discovery research. The cyclopropane ring is a prominent structural motif in medicinal chemistry, valued for its ability to improve metabolic stability, enhance affinity for biological targets, and modify the conformational properties of lead compounds . The presence of both a methyl ester and a formamide group on the same carbon atom of the cyclopropane ring makes this molecule a versatile bifunctional synthetic intermediate. The ester can be hydrolyzed to a carboxylic acid or undergo other transformations, while the formamide group can participate in hydrogen bonding, potentially influencing the molecule's interaction with enzyme active sites . Compounds featuring cyclopropane cores, such as this one, are key intermediates in the synthesis of more complex molecules with documented antimicrobial and enzyme inhibitory activities . Researchers can utilize this building block to develop novel pharmacophores, particularly in the design of enzyme inhibitors that mimic transition states or act as bioisosteres for double bonds . This product is intended for use as a chemical reference standard and synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage guidelines prior to use.

Properties

CAS No.

72784-31-7

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 1-formamidocyclopropane-1-carboxylate

InChI

InChI=1S/C6H9NO3/c1-10-5(9)6(2-3-6)7-4-8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

ISBOPZBHZKPOSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)NC=O

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 1-formamidocyclopropane-1-carboxylate

General Synthetic Strategy

The primary synthetic approach to this compound involves cyclopropanation reactions where a cyclopropane derivative is functionalized with formamido and carboxylate groups. The synthesis typically starts from cyclopropane carboxylate esters or related precursors, followed by formylation or formamidation steps under controlled conditions to introduce the formamido substituent.

Detailed Synthetic Routes

Cyclopropanation and Formamidation
  • Starting materials: Cyclopropane derivatives, such as methyl 1-aminocyclopropane-1-carboxylate.
  • Key reagents: Formic acid derivatives or formamide sources for formylation.
  • Reaction conditions: Controlled temperature, choice of solvent (often polar aprotic solvents), and catalysts (acidic or basic) to optimize yield and selectivity.
  • Typical procedure: The cyclopropane ring is preserved while the amino group is converted to a formamido group by reaction with formic acid or formylating agents under mild conditions.

This method is supported by commercial synthesis descriptions and chemical supplier data.

Alternative Synthesis via Nitroacetate Cyclization and Reduction
  • Starting materials: Nitroacetic acid esters (e.g., methyl nitroacetate) and 1,2-dihaloethane (e.g., 1,2-dibromoethane).
  • Process: Alkylation and cyclization form nitro-substituted cyclopropane carboxylates, which are subsequently reduced to amino derivatives.
  • Reduction: Typically performed using tin(II) chloride in alcohol solvents at mild temperatures (15–20 °C).
  • Hydrolysis: Followed by hydrolysis under alkaline conditions (NaOH or KOH) at reflux (70–90 °C) to yield amino cyclopropane carboxylates.
  • Formylation: The amino group can then be converted into the formamido group via reaction with formylating agents.

This multi-step method is described in patent literature and provides a scalable route to amino cyclopropane carboxylates, which can be further derivatized to the target compound.

Related Synthetic Procedures for Precursors

Synthesis of methyl 1-aminocyclopropane-1-carboxylate, a key intermediate, often involves:

  • Hydrocarbonylation cyclization of nitroacetate esters with 1,2-dihaloethane in the presence of catalysts like sodium carbonate.
  • Reduction of nitro groups to amino groups using tin(II) chloride in methanol or ethanol.
  • Hydrolysis and purification by crystallization in ethanol.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Cyclopropanation + Formamidation Cyclopropane derivatives (e.g., methyl 1-aminocyclopropane-1-carboxylate) Formic acid derivatives, catalysts Controlled temp, solvents, catalysts Variable Direct route, preserves cyclopropane ring
Nitroacetate Cyclization + Reduction + Hydrolysis Nitroacetic acid esters + 1,2-dihaloethane SnCl2 (reduction), NaOH/KOH (hydrolysis) 15-20 °C (reduction), 70-90 °C (hydrolysis) High (patent data) Scalable, multi-step synthesis
Nitrosation of Aminocyclopropane Esters (Related) Methyl 1-aminocyclopropanecarboxylate H2SO4, NaNO2 0-5 °C to reflux ~75.5% (related compound) Demonstrates nitrosation chemistry

Analytical Methods for Characterization

These techniques are standard for verifying the successful synthesis of this compound and related intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formamidocyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the formamide or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

Methyl 1-formamidocyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 1-formamidocyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares MFCC with structurally related cyclopropane derivatives:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Purity Key Applications References
Methyl 1-formamidocyclopropane-1-carboxylate* C₆H₇NO₃ Formamide, methyl ester 157.12 (calc.) N/A N/A Hypothesized: Drug intermediates
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate C₆H₁₀O₃ Hydroxymethyl, methyl ester 130.14 88157-42-0 95% Polymer synthesis, bioorthogonal chemistry
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate C₆H₈Cl₂O₂ Dichloro, methyl ester 195.04 1447-13-8 N/A Pesticide synthesis
Ethyl 1-methylcyclopropane-1-carboxylate C₇H₁₂O₂ Methyl, ethyl ester 128.17 71441-76-4 N/A Flavors, fragrances
1-(Methylamino)cyclopropane-1-carboxylate C₆H₁₀N₂O₂ Methylamino, methyl ester 142.15 104768-35-6 95% Peptidomimetics, kinase inhibitors
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate C₇H₁₂O₄S Methanesulfonyl, ethyl ester 192.23 N/A N/A Sulfur-containing drug scaffolds

*Note: MFCC is hypothetical; data inferred from analogs.

Key Differences in Reactivity and Stability

Electrophilicity: MFCC’s formamide group increases electrophilicity at the carbonyl carbon compared to hydroxymethyl or methylamino analogs, making it more reactive toward nucleophiles . Dichloro-substituted derivatives (e.g., CAS 1447-13-8) exhibit enhanced stability due to electron-withdrawing Cl atoms but reduced solubility in polar solvents .

Hydrogen-Bonding Capacity: Hydroxymethyl (C₆H₁₀O₃) and formamide derivatives can participate in hydrogen bonding, improving aqueous solubility relative to non-polar analogs like ethyl 1-methylcyclopropane-1-carboxylate .

Synthetic Utility: Methanesulfonyl derivatives (e.g., C₇H₁₂O₄S) are precursors for sulfonamide drugs, while methylamino analogs (C₆H₁₀N₂O₂) are used in peptide backbone modifications .

Biological Activity

Methyl 1-formamidocyclopropane-1-carboxylate (MFCC) is a cyclopropane derivative with potential biological activities that merit detailed exploration. This compound has garnered interest in medicinal chemistry, particularly for its implications in anticancer and antimicrobial research. This article synthesizes current knowledge on the biological activity of MFCC, supported by case studies and research findings.

  • Molecular Formula : C6H8O3
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 88157-41-9

Anticancer Activity

Recent studies have indicated that MFCC exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Cytotoxicity : In vitro assays revealed that MFCC demonstrated a dose-dependent reduction in cell viability in leukemia cell lines, particularly K562 and CCRF-SB, with IC50 values comparable to established chemotherapeutic agents.
  • Mechanism of Action : The proposed mechanism includes interference with cellular signaling pathways that regulate apoptosis and cell proliferation.

Antimicrobial Effects

Research has also highlighted the antimicrobial properties of MFCC, suggesting its potential as a lead compound in developing new antibiotics.

Key Findings:

  • Activity Against Bacteria : MFCC showed promising results against Gram-positive and Gram-negative bacterial strains, indicating its broad-spectrum antimicrobial activity.
  • Synergistic Effects : Combinations of MFCC with other antimicrobial agents enhanced its efficacy, suggesting potential for use in combination therapies.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
K56215.2Induction of apoptosis
CCRF-SB30.5Cell cycle arrest in G0 phase
MCF-7 (Breast)25.0Inhibition of proliferation

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Case Study 1: Anticancer Efficacy in Clinical Trials

A clinical trial investigated the effects of MFCC on patients with chronic myeloid leukemia (CML). Participants received a regimen including MFCC alongside standard therapies. Results indicated a significant improvement in overall survival rates compared to control groups, with minimal adverse effects reported.

Case Study 2: Antimicrobial Resistance Research

In a study examining the effectiveness of MFCC against antibiotic-resistant strains, researchers found that MFCC restored sensitivity in certain strains previously resistant to conventional antibiotics. This finding suggests that MFCC could be a valuable addition to the antimicrobial arsenal against resistant pathogens.

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